molecular formula C15H13N3O3 B12223241 (6Z)-6-[hydroxy-(4-methoxyphenyl)methylidene]-2-methylpyrazolo[1,5-a]pyrimidin-7-one

(6Z)-6-[hydroxy-(4-methoxyphenyl)methylidene]-2-methylpyrazolo[1,5-a]pyrimidin-7-one

Cat. No.: B12223241
M. Wt: 283.28 g/mol
InChI Key: DTLDKGJBJLSPRB-OWBHPGMISA-N
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Description

(6Z)-6-[hydroxy-(4-methoxyphenyl)methylidene]-2-methylpyrazolo[1,5-a]pyrimidin-7-one is a complex organic compound with a unique structure that combines a pyrazolo[1,5-a]pyrimidine core with a hydroxy and methoxy-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-[hydroxy-(4-methoxyphenyl)methylidene]-2-methylpyrazolo[1,5-a]pyrimidin-7-one typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 4-methoxybenzaldehyde with 2-methylpyrazolo[1,5-a]pyrimidin-7-one under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-[hydroxy-(4-methoxyphenyl)methylidene]-2-methylpyrazolo[1,5-a]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the double bond, converting the methylene group to a methyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a fully saturated pyrazolo[1,5-a]pyrimidine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(6Z)-6-[hydroxy-(4-methoxyphenyl)methylidene]-2-methylpyrazolo[1,5-a]pyrimidin-7-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as electronic or optical materials.

Mechanism of Action

The mechanism of action of (6Z)-6-[hydroxy-(4-methoxyphenyl)methylidene]-2-methylpyrazolo[1,5-a]pyrimidin-7-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. The hydroxy and methoxy groups may play a role in binding to biological targets, while the pyrazolo[1,5-a]pyrimidine core may interact with enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (6Z)-6-[hydroxy-(4-hydroxyphenyl)methylidene]-2-methylpyrazolo[1,5-a]pyrimidin-7-one
  • (6Z)-6-[hydroxy-(4-chlorophenyl)methylidene]-2-methylpyrazolo[1,5-a]pyrimidin-7-one
  • (6Z)-6-[hydroxy-(4-nitrophenyl)methylidene]-2-methylpyrazolo[1,5-a]pyrimidin-7-one

Uniqueness

The uniqueness of (6Z)-6-[hydroxy-(4-methoxyphenyl)methylidene]-2-methylpyrazolo[1,5-a]pyrimidin-7-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group, in particular, may enhance its solubility and reactivity compared to similar compounds with different substituents.

Properties

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

(6Z)-6-[hydroxy-(4-methoxyphenyl)methylidene]-2-methylpyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C15H13N3O3/c1-9-7-13-16-8-12(15(20)18(13)17-9)14(19)10-3-5-11(21-2)6-4-10/h3-8,19H,1-2H3/b14-12-

InChI Key

DTLDKGJBJLSPRB-OWBHPGMISA-N

Isomeric SMILES

CC1=NN2C(=C1)N=C/C(=C(\C3=CC=C(C=C3)OC)/O)/C2=O

Canonical SMILES

CC1=NN2C(=C1)N=CC(=C(C3=CC=C(C=C3)OC)O)C2=O

Origin of Product

United States

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